molecular formula C10H6BrNOS B2758149 (4-Bromophenyl)-thiazol-2-yl-methanone CAS No. 147878-72-6

(4-Bromophenyl)-thiazol-2-yl-methanone

Cat. No.: B2758149
CAS No.: 147878-72-6
M. Wt: 268.13
InChI Key: MJMCMXRLYZZWHB-UHFFFAOYSA-N
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Description

(4-Bromophenyl)-thiazol-2-yl-methanone is an organic compound that features a bromophenyl group attached to a thiazole ring via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)-thiazol-2-yl-methanone typically involves the condensation of 4-bromoaniline with thiazole-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the thiazole ring.

Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the methanone group to a methanol group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (4-Bromophenyl)-thiazol-2-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways.

Comparison with Similar Compounds

    (4-Bromophenyl)-thiazol-2-amine: Shares a similar thiazole ring structure but differs in the functional group attached to the thiazole.

    (4-Bromophenyl)-thiazol-2-yl-methanol: Similar structure but with a methanol group instead of a methanone group.

Uniqueness: (4-Bromophenyl)-thiazol-2-yl-methanone is unique due to its specific combination of a bromophenyl group and a thiazole ring linked by a methanone group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-bromophenyl)-(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMCMXRLYZZWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NC=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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The title compound was prepared from 2-bromothiazole and 4-bromo-N-methoxy-N-methylbenzamide following the general method of Method 1. The crude product was purified by column chromatography on silica gel using petroleum ether/ethyl acetate, 7:3, as the eluent affording 0.52 g (98% yield) of the title compound as a yellow crystals: mp 74-75° C.; 1H NMR (400 MHz, CDCl3) δ 8.32 (m, 2 H), 8.02 (d, J=3.0 Hz, 1 H), 7.67 (d, J=3.0 Hz, 1 H), 7.60 (m, 2 H); 13C NMR (100.5 MHz, CDCl3) δ 183.4, 167.9, 145.3, 134.2, 133.0, 132.2, 129.6, 127.0; MS (TSP) m/z 268, 279 (M+1)
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